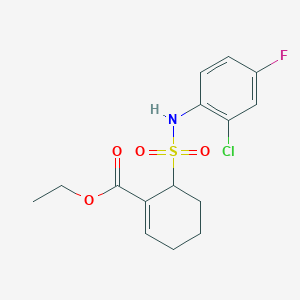

ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate

Description

Structural Basis of Toll-Like Receptor 4 Antagonism via Cys747 Binding

The molecular architecture of ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate enables selective interaction with TLR4's intracellular signaling domain. The compound features a cyclohexene ring substituted with a sulfamoyl group at position 6, which is critical for binding specificity. X-ray crystallography and mutagenesis studies have identified Cys747, a conserved residue within the TLR4 TIR domain, as the primary binding site. This cysteine residue participates in a disulfide bond network essential for maintaining TLR4's conformational stability and adaptor protein recruitment.

TAK-242's sulfamoyl group forms a covalent bond with the sulfur atom of Cys747, inducing steric hindrance that prevents TLR4 dimerization and subsequent signaling. Molecular dynamics simulations reveal that this interaction destabilizes the TIR domain's BB loop, a structural motif required for MyD88 and TRIF adaptor binding. The ethyl ester moiety at position 1 of the cyclohexene ring enhances membrane permeability, allowing intracellular accumulation without requiring active transport mechanisms.

Table 1: Key Structural Features of TAK-242 and Their Functional Roles

| Structural Component | Role in TLR4 Inhibition |

|---|---|

| Cyclohexene ring | Provides rigidity for optimal spatial alignment with Cys747 |

| Sulfamoyl group (-SO2NH-) | Forms covalent bond with Cys747 sulfur atom |

| 2-Chloro-4-fluorophenyl | Enhances binding affinity through hydrophobic interactions with TLR4's TIR domain |

| Ethyl ester (-COOEt) | Improves lipophilicity and cell membrane permeability |

This targeted binding mechanism distinguishes TAK-242 from extracellular TLR4 antagonists like Eritoran, which act at the ligand-receptor interface. By acting intracellularly, TAK-242 effectively blocks signaling initiated by diverse TLR4 agonists, including lipopolysaccharide (LPS), heat-shock proteins, and endogenous damage-associated molecular patterns (DAMPs).

Properties

IUPAC Name |

ethyl 6-[(2-chloro-4-fluorophenyl)sulfamoyl]cyclohexene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClFNO4S/c1-2-22-15(19)11-5-3-4-6-14(11)23(20,21)18-13-8-7-10(17)9-12(13)16/h5,7-9,14,18H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEIJTHMHDMWLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCCC1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate involves several steps. One method includes the coupling of sulfonyl chlorides and anilines with concomitant double bond migration in the presence of triethylamine . Another approach involves the use of optically active cyclohexene derivatives, which are synthesized through efficient synthetic methods . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

Ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly involving the sulfonamide group, to form various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying the inhibition of TLR4 signaling pathways.

Biology: The compound is employed in research involving cytokine production and inflammatory responses.

Industry: It is used in the development of anti-inflammatory drugs and other pharmaceutical applications.

Mechanism of Action

The mechanism of action of ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate involves the selective inhibition of TLR4 signaling. The compound binds to the intracellular domain of TLR4, preventing the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines . This inhibition is achieved by blocking both MyD88-dependent and TRIF-dependent pathways, which are crucial for the synthesis of cytokines and chemokines .

Comparison with Similar Compounds

Alkyl 6-(N-Substituted Sulfamoyl)cyclohexene Carboxylates

Yamada et al. (2005) synthesized a series of alkyl 6-(N-substituted sulfamoyl)cyclohexene carboxylates to optimize TLR4 inhibition . Key comparisons include:

Key Findings :

CLI-095 (TAK-242 Analog)

CLI-095 is a synonym for TAK-242, used interchangeably in studies (). It shares identical structure and mechanism but is noted for its application in diabetes models, where it reduced insulitis and hyperglycemia in NOD mice by blocking TLR4-MyD88 signaling .

Pharmacokinetic and Metabolic Comparisons

Metabolism in Rats vs. Dogs

Jinno et al. (2011) compared TAK-242’s metabolism using ¹⁴C-labeled compounds:

| Species | Major Metabolite | Half-Life (h) | Bioavailability (%) | Reference |

|---|---|---|---|---|

| Rats | 4-Amino-3-chlorophenyl hydrogen sulfate | 1.4 | 35 | |

| Dogs | Unchanged parent compound | 5.8 | 62 |

Key Findings :

- The 2-chloro-4-fluorophenyl group resists oxidative degradation, enhancing stability in vivo .

Comparison with Other TLR Inhibitors

Key Findings :

- TAK-242’s intracellular action provides broader suppression of TLR4 signaling than extracellular antagonists like Eritoran .

Selectivity Profiling

TAK-242’s selectivity was validated across TLR pathways:

| TLR Pathway | TAK-242 Effect | Reference |

|---|---|---|

| TLR4 (LPS) | Inhibition (IC₅₀ = 11 nM) | |

| TLR2 (Pam3CSK4) | No inhibition | |

| TLR9 (CpG DNA) | No inhibition |

Key Insight: The sulfamoyl group’s orientation is critical for TLR4 specificity; minor structural changes (e.g., nitro substitution) reduce selectivity .

Biological Activity

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline is a compound with potential therapeutic applications due to its unique structural features. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables that illustrate its pharmacological properties.

Molecular Structure

- Chemical Formula : C13H7ClF3N3S

- Molecular Weight : 329.73 g/mol

- CAS Number : 241132-43-4

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

The compound is primarily investigated for its interaction with the serotonin receptor system, particularly the 5-HT6 receptor. Studies indicate that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit agonistic activity towards this receptor, which is implicated in various neuropsychiatric disorders.

Pharmacological Effects

- Serotonin Receptor Agonism : Research has shown that compounds similar to N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline can act as potent agonists for the 5-HT6 receptor. For instance, one study reported a Ki value of 2 nM and an EC50 of 6.5 nM for related compounds, indicating high affinity and potency .

- Cognitive Enhancement : The activation of the 5-HT6 receptor has been linked to cognitive enhancement and potential therapeutic effects in conditions like Alzheimer's disease. This connection suggests that N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline may offer benefits in treating cognitive deficits .

- GABA Modulation : Some studies have indicated that these compounds can increase GABA levels in the rat frontal cortex, which may contribute to anxiolytic effects .

Toxicity and Safety Profile

While specific toxicity data for N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline is limited, the safety profiles of structurally related compounds have been assessed in various preclinical studies. It is crucial to conduct thorough toxicity assessments before clinical applications.

Study on Cognitive Effects

A notable study explored the cognitive effects of a related compound acting on the 5-HT6 receptor. The results demonstrated significant improvements in memory retention and learning in animal models subjected to behavioral tests designed to assess cognitive function .

Clinical Relevance

The implications of these findings suggest that N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline could serve as a lead compound for developing new treatments targeting cognitive impairments associated with neurodegenerative diseases.

Q & A

Q. What are the established synthetic routes for TAK-242, and how is enantioselectivity achieved?

TAK-242 is synthesized via two primary methods:

- Method 1 : Esterification of carboxylic acid intermediates followed by recrystallization to isolate the active (6R)-enantiomer from diastereomeric mixtures .

- Method 2 : Coupling sulfonyl chlorides with anilines, with triethylamine facilitating double-bond migration during cyclohexene ring formation. Enantioselectivity is optimized using chiral resolving agents or stereospecific catalysts .

- Critical parameters include solvent choice (methanol for recrystallization) and temperature control during sulfamoyl group introduction .

Q. What is the primary mechanism of action of TAK-242 in TLR4 inhibition?

TAK-242 selectively inhibits TLR4-mediated cytokine production by suppressing intracellular signaling downstream of TLR3. It blocks the interaction between TLR4 and its adaptor proteins (e.g., MyD88, TRIF), thereby inhibiting NF-κB activation and subsequent pro-inflammatory cytokine release (e.g., TNF-α, IL-6) .

Q. How is TAK-242 solubility optimized for in vitro assays?

- In vitro solubility : ≥100 mg/mL in DMSO and ≥20 mg/mL in ethanol. For cell-based assays, formulations often use 5% DMSO with co-solvents like PEG300 and Tween-80 to enhance stability .

- Solubility limitations require pre-sonication and fresh preparation to avoid precipitation .

Q. What in vivo models are used to evaluate TAK-242 efficacy?

- Sepsis : LPS-induced endotoxemia in mice, with TAK-242 administered intravenously (0.1–3 mg/kg) to suppress cytokine storms and improve survival .

- Neuroinflammation : Intraperitoneal dosing (15 ng/10 μL) in rodent blood-brain barrier penetration studies .

Advanced Research Questions

Q. How do structural modifications of the cyclohexene-sulfamoyl scaffold impact TLR4 inhibitory potency?

- QSAR studies : Substituents on the phenyl ring (e.g., 2-chloro-4-fluoro) enhance binding affinity to TLR4’s hydrophobic pocket. Ester group modifications (e.g., ethyl to methyl) reduce metabolic stability .

- Nitro derivatives : Introducing electron-withdrawing groups improves IC50 values for NO and cytokine inhibition but may increase off-target effects .

Q. What experimental challenges arise in reconciling contradictory data on TAK-242’s efficacy across disease models?

- Sepsis vs. autoimmune models : TAK-242 shows robust efficacy in endotoxemia (IC50 = 1.8–1.9 nM for cytokines) but variable results in chronic inflammation due to TLR4-independent pathways .

- Dose dependency : Survival rates in sepsis models are dose-dependent (100% at 3 mg/kg vs. partial efficacy at 0.3 mg/kg), necessitating rigorous pharmacokinetic profiling .

Q. How does TAK-242’s chemical stability affect its pharmacokinetic profile?

- Reactivity : The sulfamoyl group undergoes pH-dependent hydrolysis in plasma, requiring stabilization via formulation additives (e.g., Tween-80) .

- Half-life : Short plasma half-life (1–2 hours) in rodents necessitates repeated dosing or sustained-release formulations for chronic studies .

Q. What strategies are employed to enhance TAK-242’s blood-brain barrier (BBB) penetration in neuroinflammatory studies?

- Formulation : Co-administration with 5% DMSO and 5% Tween-80 increases BBB permeability by disrupting endothelial tight junctions .

- Dose timing : Pre-treatment 1 hour before LPS challenge maximizes CNS bioavailability .

Q. How does TAK-242 interact with complementary pathways (e.g., Notch signaling) in inflammatory cascades?

- Combination therapy : Co-administration with DAPT (a Notch inhibitor) in LPS-induced sepsis models shows synergistic reduction in myocardial inflammation and improved cardiac function compared to monotherapy .

- Mechanistic crosstalk : TLR4 inhibition reduces NF-κB activity, while Notch blockade downregulates Hes1/5, collectively attenuating pro-inflammatory gene expression .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.